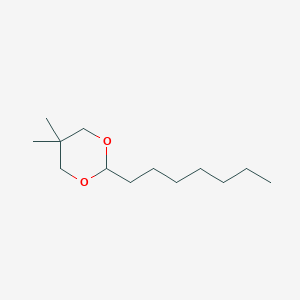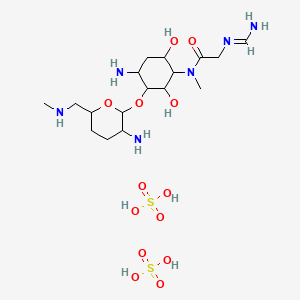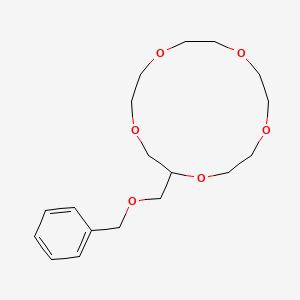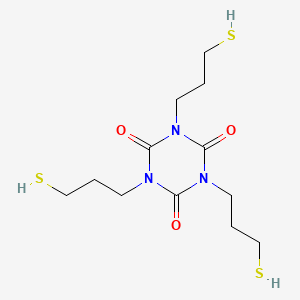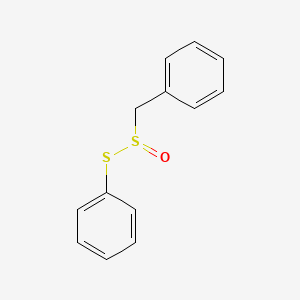
S-Phenyl phenylmethanesulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl phenylmethanesulfinothioate: is an organic compound that belongs to the class of sulfinothioates These compounds are characterized by the presence of a sulfinothioate group (–S(O)–S–) attached to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl phenylmethanesulfinothioate typically involves the reaction of phenylmethanethiol with a sulfinylating agent. One common method is the reaction of phenylmethanethiol with sulfur dioxide and a base, followed by oxidation with an appropriate oxidizing agent. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: S-Phenyl phenylmethanesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfinothioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Products include sulfonates and sulfoxides.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the nucleophile used but can include amines, ethers, and other substituted compounds.
Applications De Recherche Scientifique
S-Phenyl phenylmethanesulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl and sulfonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of S-Phenyl phenylmethanesulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce oxidative stress. The exact molecular pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Phenylmethanethiol: Shares the phenylmethane structure but lacks the sulfinothioate group.
Phenyl sulfoxide: Contains a sulfoxide group instead of the sulfinothioate group.
Phenyl sulfide: Contains a sulfide group instead of the sulfinothioate group.
Uniqueness: S-Phenyl phenylmethanesulfinothioate is unique due to the presence of the sulfinothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
78609-87-7 |
|---|---|
Formule moléculaire |
C13H12OS2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
phenylsulfanylsulfinylmethylbenzene |
InChI |
InChI=1S/C13H12OS2/c14-16(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
JBXLIWMGQOYLRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



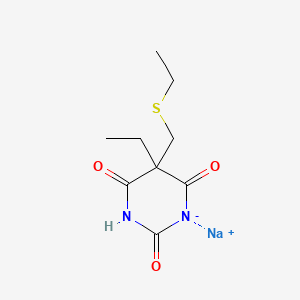
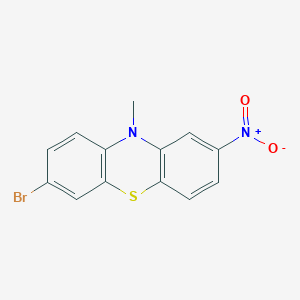
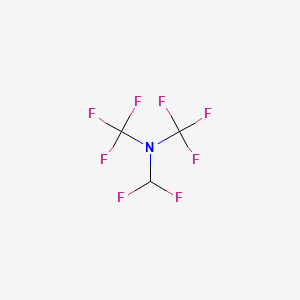
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
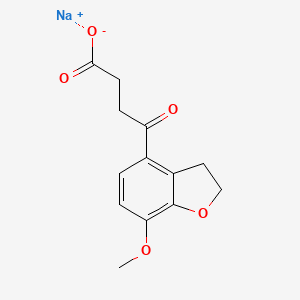
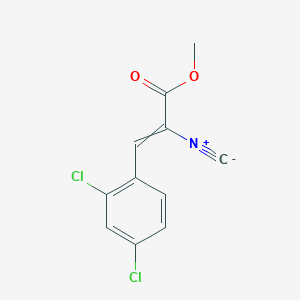
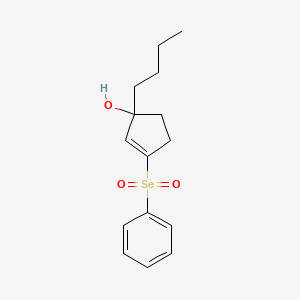
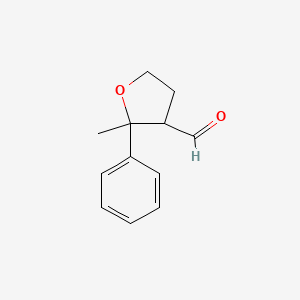
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
